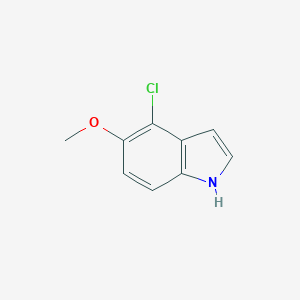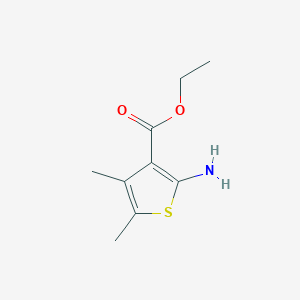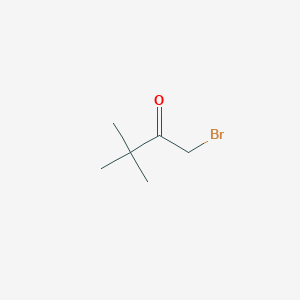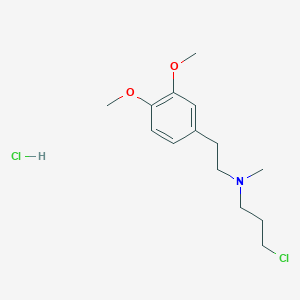
N-Bencilmaleimida
Descripción general
Descripción
N-Benzylmaleimide is an organic compound with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol . It is an N-substituted maleimide, characterized by a benzyl group attached to the nitrogen atom of the maleimide ring. This compound is typically a solid at room temperature and is known for its reactivity and versatility in various chemical reactions .
Aplicaciones Científicas De Investigación
N-Benzylmaleimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various polymers and copolymers.
Biology: Acts as a reagent in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential in drug development due to its reactivity with biological molecules.
Industry: Used as a plastic additive and in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
N-Benzylmaleimide is an N-substituted maleimide It’s known that maleimides, in general, are reactive towards nucleophilic agents .
Mode of Action
N-Benzylmaleimide interacts with its targets through a nucleophilic addition reaction at the double C=C bond . This interaction leads to the formation of 3-N,N-R2-aminosubstituted succinimides . In the case of N-phenethylmaleimide, the nucleophilic addition of secondary amines is accompanied by an amidation reaction, which proceeds with ring opening and leads to the formation of unsymmetrical maleic acid diamides .
Biochemical Pathways
It’s known that n-substituted maleimides can affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-ethylmaleimide and some of its analogues in Candida albicans cells .
Result of Action
The result of N-Benzylmaleimide’s action is the formation of 3-N,N-R2-aminosubstituted succinimides . These compounds have potential biological activity, as similar compounds have been found to have antiarrhythmic, antihistamine, anticholesteremic, hypnotic, sedative, and antitumor activity .
Análisis Bioquímico
Biochemical Properties
The reactions of N-Benzylmaleimide with secondary amines proceed at the double C=C bond and lead to the formation of 3-N,N-R2-aminosubstituted succinimides . In the case of N-phenethylmaleimide, the nucleophilic addition of secondary amines is accompanied by an amidation reaction .
Molecular Mechanism
The molecular mechanism of N-Benzylmaleimide involves the formation of 3-N,N-R2-aminosubstituted succinimides through the reaction of N-Benzylmaleimide with secondary amines at the double C=C bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Benzylmaleimide can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with benzylamine under acidic conditions to form N-benzylmaleamic acid, which is then cyclized to N-Benzylmaleimide . Another method involves the microwave-mediated synthesis, which is a faster and more efficient process .
Industrial Production Methods
Industrial production of N-Benzylmaleimide often employs the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzylmaleimide undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in base-catalyzed asymmetric cycloaddition reactions with anthrone in the presence of C2-chiral pyrrolidines.
Copolymerization: It can undergo radical and anionic copolymerization with other maleimides.
Nucleophilic Addition: Reactions with secondary amines at the double C=C bond lead to the formation of 3-N,N-R2-aminosubstituted succinimides.
Common Reagents and Conditions
Cycloaddition: Catalyzed by bases and chiral pyrrolidines.
Copolymerization: Initiated by radical or anionic initiators.
Nucleophilic Addition: Conducted in solvents like 1,4-dioxane at room temperature or elevated temperatures.
Major Products
Cycloaddition: Cyclic products.
Copolymerization: Copolymers with optically active maleimides.
Nucleophilic Addition: 3-N,N-R2-aminosubstituted succinimides.
Comparación Con Compuestos Similares
Similar Compounds
- N-Phenylmaleimide
- N-Methylmaleimide
- N-Ethylmaleimide
- N-Propylmaleimide
- N-Cyclohexylmaleimide
Uniqueness
N-Benzylmaleimide is unique due to its benzyl group, which imparts distinct reactivity and properties compared to other N-substituted maleimides. This makes it particularly useful in specific synthetic and research applications where the benzyl group plays a crucial role .
Propiedades
IUPAC Name |
1-benzylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-6-7-11(14)12(10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRBAPNEJMFMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167511 | |
| Record name | N-Benzylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-26-1 | |
| Record name | Benzylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1631-26-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Benzylmaleimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPL94A7TQH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Benzylmaleimide?
A1: N-Benzylmaleimide has the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol. []
Q2: Are there any spectroscopic data available for N-Benzylmaleimide?
A2: Yes, N-Benzylmaleimide has been characterized using various spectroscopic techniques, including Fourier transform infrared (FTIR) spectroscopy, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques provide valuable information about its structure, bonding, and purity. [, , , ] For example, 1H NMR studies show significant anisotropic shielding for the ortho protons of the N-benzyl group in Diels-Alder adducts of NBM. []
Q3: What are the applications of N-Benzylmaleimide in material science?
A4: N-Benzylmaleimide is utilized as a monomer in the synthesis of various polymers, including homopolymers, copolymers, and terpolymers. These polymers find applications in coatings, adhesives, and other materials due to their desirable properties such as thermal stability, mechanical strength, and chemical resistance. [, , , , , , ] For instance, it can be used in the synthesis of oil-soluble terpolymers for reducing heavy oil viscosity. []
Q4: Can N-Benzylmaleimide be used to stabilize other polymers?
A5: Yes, N-Benzylmaleimide has shown effectiveness as a stabilizer for vinyl chloride/vinylidene chloride copolymers, preventing thermally induced degradation during processing. []
Q5: Does N-Benzylmaleimide participate in catalytic reactions?
A6: While not a catalyst itself, N-Benzylmaleimide is frequently employed as a substrate in various catalytic reactions, including Diels-Alder reactions and thiol-Michael additions. These reactions are valuable for synthesizing complex molecules with diverse structures and functionalities. [, , , , , , , , , , , ] For example, it has been used in Diels-Alder reactions to create functionalized 3-azabicyclo[3.2.0]heptanes [] and in thiol-Michael additions to functionalize transition metal dichalcogenides. [, ]
Q6: How is computational chemistry used in the study of N-Benzylmaleimide?
A7: Computational chemistry techniques, such as density functional theory (DFT) calculations, are employed to study various aspects of N-Benzylmaleimide. These include conformational analysis, prediction of spectroscopic properties, and investigation of reaction mechanisms. Such calculations provide insights into the behavior of N-Benzylmaleimide at the molecular level and guide experimental design. [, , , ] For example, DFT calculations were used to determine the absolute configuration of Oligomycin A Diels-Alder adducts with NBM. []
Q7: How do structural modifications of N-Benzylmaleimide affect its activity?
A8: Studies have shown that even small changes to the N-benzyl group of N-Benzylmaleimide can significantly impact its reactivity and properties. For instance, varying the substituents on the benzene ring can affect its performance as a monomer in polymerization reactions or as a substrate in catalytic reactions. [, , , , ] In a study of β-amino acid organocatalysts, the size of the substituent on the β-carbon atom of the catalyst significantly impacted the enantioselectivity of the Michael addition of isobutyraldehyde to N-Benzylmaleimide. []
Q8: What are the stability concerns associated with N-Benzylmaleimide?
A8: N-Benzylmaleimide, like many other chemical compounds, can degrade under certain conditions such as exposure to light, heat, or moisture. Understanding its stability profile is crucial for its storage, handling, and formulation into various applications.
Q9: What analytical techniques are used to characterize and quantify N-Benzylmaleimide?
A10: Various analytical techniques are employed to characterize and quantify N-Benzylmaleimide, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. These methods help ensure the quality, purity, and identity of NBM used in different applications. [, , , , ] Thin-layer chromatography has also been used to study the behavior of N-substituted maleimides, including N-Benzylmaleimide. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















